molecular formula C17H19BrN2O2S B11596218 (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11596218
M. Wt: 395.3 g/mol
InChI Key: QGUCHNJMCZZMJB-UVTDQMKNSA-N
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Description

  • The compound’s systematic name is (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one .
  • It falls under the category of heterocyclic compounds due to its imidazolidinone ring.
  • The molecular formula is C25H23BrN4O2S .
  • It has a molecular weight of 523.456 g/mol .
  • This compound exhibits interesting biological and chemical properties, making it relevant for further exploration.
  • Preparation Methods

    • Synthetic Routes : The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors, such as a bromo-substituted benzaldehyde and a cyclohexylamine derivative.
    • Reaction Conditions : The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or dichloromethane).
    • Industrial Production : While industrial-scale production methods may vary, researchers often optimize the synthetic route for efficiency and yield.
  • Chemical Reactions Analysis

    • Reactivity : The compound can undergo various reactions, including oxidation , reduction , and substitution .
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
      • Reduction : Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are suitable.
      • Substitution : Halogenation reactions (e.g., bromination) can introduce substituents.
    • Major Products : The specific products depend on the reaction conditions and reagents used.
  • Scientific Research Applications

    • Chemistry : Researchers study its reactivity, stability, and potential applications in organic synthesis.
    • Biology : Investigations focus on its interactions with biological macromolecules (e.g., proteins, DNA).
    • Medicine : It may exhibit pharmacological properties, warranting exploration as a potential drug candidate.
    • Industry : Applications in materials science or catalysis are also relevant.
  • Mechanism of Action

    • The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors).
    • Further studies are needed to elucidate the precise pathways affected.
  • Comparison with Similar Compounds

    • Similar Compounds : Other imidazolidinone derivatives with different substituents (e.g., alkyl, aryl) can be compared.
    • Uniqueness : Highlight its unique structural features or properties compared to related compounds.

    Remember that this compound’s potential lies in its versatility and diverse applications. Researchers continue to explore its properties, and further studies will enhance our understanding.

    Properties

    Molecular Formula

    C17H19BrN2O2S

    Molecular Weight

    395.3 g/mol

    IUPAC Name

    (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one

    InChI

    InChI=1S/C17H19BrN2O2S/c1-22-15-8-7-11(9-13(15)18)10-14-16(21)20(17(23)19-14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,19,23)/b14-10-

    InChI Key

    QGUCHNJMCZZMJB-UVTDQMKNSA-N

    Isomeric SMILES

    COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)Br

    Canonical SMILES

    COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3)Br

    Origin of Product

    United States

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